1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15Cl2F4N5O2/c27-17-3-7-19(8-4-17)35-14-20(24(38)36(25(35)39)13-15-1-5-18(29)6-2-15)22-9-10-34-37(22)23-21(28)11-16(12-33-23)26(30,31)32/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNSCWDBPMQIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NN4C5=C(C=C(C=N5)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15Cl2F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.81 g/mol. The structure features several key functional groups that contribute to its biological activity:
- Chlorophenyl group : Known for enhancing lipophilicity and potentially influencing receptor interactions.
- Trifluoromethyl pyridine : Often associated with increased metabolic stability and bioactivity.
- Pyrazole moiety : Commonly linked to anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer).
- IC50 Values : Compounds similar to this structure have displayed IC50 values ranging from as low as 0.01 µM to 0.39 µM, indicating potent inhibitory effects on cell proliferation .
The proposed mechanisms through which this compound exhibits anticancer activity include:
- Inhibition of Kinases : Some derivatives have been reported to inhibit Aurora-A kinase, crucial for cell division, with IC50 values around 0.067 µM .
- Induction of Apoptosis : Studies suggest that certain compounds can induce apoptosis in tumor cells, leading to reduced viability .
Anti-inflammatory Activity
The pyrazole derivatives are also being explored for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating various inflammatory diseases.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways:
- Acetylcholinesterase Inhibition : This is significant for potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Urease Inhibition : Relevant for addressing conditions like urinary tract infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and pyrimidinedione cores can significantly affect potency and selectivity.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Trifluoromethyl | Increased lipophilicity | |
| Chlorophenyl | Enhanced receptor binding | |
| Fluorobenzyl | Improved metabolic stability |
Study 1: Antitumor Efficacy
A study conducted by Xia et al. investigated a series of pyrazole derivatives, including those structurally similar to the target compound. The results indicated significant inhibition of tumor growth in xenograft models, supporting further development for clinical applications .
Study 2: Enzyme Inhibition Profile
Research by Niculescu-Duvaz et al. evaluated the enzyme inhibition potential of various pyrazole derivatives against acetylcholinesterase and urease. The findings suggested that modifications on the pyrimidinedione scaffold could enhance inhibitory potency .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as an anticancer agent, among other therapeutic uses.
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. A study highlighted the identification of novel anticancer compounds through screening drug libraries against multicellular spheroids, suggesting that this compound may have similar properties .
Anti-inflammatory Effects
Compounds containing trifluoromethyl groups are often associated with anti-inflammatory activities. The presence of such groups in this compound may enhance its efficacy in treating inflammatory diseases. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of drugs, which can lead to improved pharmacokinetic profiles .
Antimicrobial Properties
Similar derivatives have demonstrated antimicrobial activity, making this compound a candidate for further investigation in treating bacterial infections. The structural components suggest potential interactions with microbial enzymes or cellular targets, warranting further research .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Anticancer Screening : A study published in 2019 identified novel anticancer compounds by screening libraries against multicellular spheroids. This approach demonstrated that certain structural features are crucial for enhancing anticancer activity .
- Trifluoromethyl Group Influence : The review of FDA-approved drugs containing trifluoromethyl groups showed that these modifications often lead to improved drug properties, including increased potency and selectivity against specific biological targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Modifications
The pyrimidinedione core distinguishes the target compound from analogs with pyrazolone (e.g., 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one ), oxadiazole (e.g., 3-{4-[2-chloro-5-(trifluoromethyl)phenyl]-2-pyridinyl}-1,2,4-oxadiazol-5(4H)-one ), or pyridinone cores .
Substituent Analysis
Halogenated Aromatic Groups:
- 4-Chlorophenyl : Common in analogs (e.g., 1-(4-chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one ), this group contributes to lipophilicity and π-π stacking.
- 4-Fluorobenzyl: The fluorine atom increases electronegativity and may improve membrane permeability compared to non-fluorinated benzyl groups .
- 3-Chloro-5-(Trifluoromethyl)pyridinyl: Shared with (4-chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone , the -CF₃ group enhances electron-withdrawing effects, stabilizing charge-transfer interactions.
Pyrazole Modifications:
The pyrazole ring’s substitution pattern (e.g., 5-position linkage to pyridinyl in the target vs. sulfanyl or oxime groups in other pyrazoles ) influences conformational flexibility and steric bulk.
Three-Dimensional Similarity Metrics
Using PubChem3D’s similarity criteria (ST ≥ 0.8, CT ≥ 0.5 ):
- Shape Similarity (ST) : High ST scores are observed with compounds sharing the pyrimidinedione core and halogenated aryl groups (e.g., 3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione ).
- Feature Similarity (CT) : Lower CT scores occur in analogs lacking the trifluoromethylpyridinyl group, highlighting the importance of this moiety for functional alignment .
Electronic and Physicochemical Properties
- Solubility : The hydroxy group in 6-hydroxy-pyrimidinedione analogs improves aqueous solubility compared to the target’s 4-fluorobenzyl group, which prioritizes lipophilicity.
- Tanimoto Coefficient : Binary fingerprint analysis using Tanimoto coefficients reveals moderate similarity (0.4–0.6) with pyrazole-pyridinyl hybrids, suggesting divergent pharmacophores .
Data Table: Key Structural Attributes of Comparable Compounds
Research Findings and Implications
- Metabolic Stability: The target’s trifluoromethyl and chloro substituents likely prolong half-life compared to non-halogenated analogs .
- Target Selectivity : The pyrimidinedione core may favor binding to kinases or phosphodiesterases, whereas pyrazolone analogs could target cyclooxygenases .
- Synthetic Accessibility : Analogs with simpler cores (e.g., pyrazolones) are more easily synthesized but may lack the target’s multi-modal interactions .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
Methodological Answer: The synthesis involves multi-step reactions, including heterocyclic ring formation and functional group coupling. Key steps include:
- Pyrazole-Pyrimidine Coupling: Reactivity of the pyrazole moiety at the 5-position with pyrimidine precursors under Suzuki-Miyaura or Ullmann coupling conditions .
- Solvent and Catalyst Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) with palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for diagnostic groups (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm, pyridinyl CF₃ at δ 120–125 ppm in ¹³C) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (e.g., C18) with UV detection (λ = 254 nm) to assess purity. Retention time consistency across batches is critical .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion) with ≤2 ppm error .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved?
Methodological Answer: Discrepancies often arise from assay conditions. To address this:
- Standardize Assay Protocols: Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds. Validate via dose-response curves (IC₅₀ values) .
- Solubility Optimization: Pre-dissolve in DMSO (≤0.1% final concentration) and verify stability in assay buffers (e.g., PBS, pH 7.4) .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .
Q. What computational strategies are effective for studying structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on key residues (e.g., ATP-binding pockets) .
- Quantum Mechanical (QM) Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) of substituents (e.g., trifluoromethyl group’s electron-withdrawing effects) .
- Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .
Q. How can researchers address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems: Combine DMSO with PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- Nanoparticle Formulation: Use lipid-based nanoparticles (70–100 nm size via dynamic light scattering) for improved bioavailability .
- Salt Formation: Explore hydrochloride or sodium salts (if acidic/basic functional groups are present) .
Q. What analytical techniques are recommended for detecting degradation products?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base, pH 1–13) .
- LC-MS/MS: Use gradient elution (0.1% formic acid in water/acetonitrile) to separate degradation products. Monitor [M+H]⁺ and fragment ions .
- Stability-Indicating Methods: Validate HPLC methods per ICH Q2(R1) criteria (e.g., resolution ≥2 between peaks) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data in different cancer cell lines?
Methodological Answer:
- Cell Line Profiling: Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231) using CRISPR screening or RNA-seq .
- Off-Target Effects: Perform kinome-wide profiling (e.g., KinomeScan) to identify non-target kinases contributing to variability .
- Microenvironment Mimicry: Use 3D spheroid models or co-cultures with fibroblasts to better replicate in vivo conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
